molecular formula C7H11F4N B2594277 (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine CAS No. 2248215-35-0

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine

Cat. No.: B2594277
CAS No.: 2248215-35-0
M. Wt: 185.166
InChI Key: TZPKZKNPYKSSTL-ROLXFIACSA-N
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Description

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a fluorinated amine compound. Fluorinated compounds are known for their unique properties, such as high thermal stability and resistance to degradation, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine typically involves the following steps:

    Fluorination: The addition of fluorine atoms to the cyclobutyl ring, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine can be used as a building block for the synthesis of more complex fluorinated compounds.

Biology

In biological research, fluorinated amines are often used as probes or inhibitors due to their ability to interact with biological molecules in unique ways.

Medicine

In medicine, such compounds may be explored for their potential as pharmaceuticals, particularly in areas where fluorination can enhance the metabolic stability and bioavailability of drugs.

Industry

In industry, fluorinated compounds are used in the production of high-performance materials, such as polymers and coatings, due to their resistance to heat and chemical degradation.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine would depend on its specific application. In general, fluorinated amines can interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine
  • (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)butan-1-amine

Uniqueness

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is unique due to its specific fluorination pattern and the presence of the cyclobutyl ring, which can impart distinct chemical and physical properties compared to other fluorinated amines.

Properties

IUPAC Name

(2R)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F4N/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5H,2-3,12H2,1H3/t4-,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKZKNPYKSSTL-ROLXFIACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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